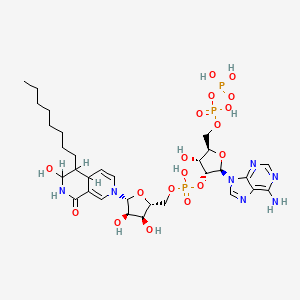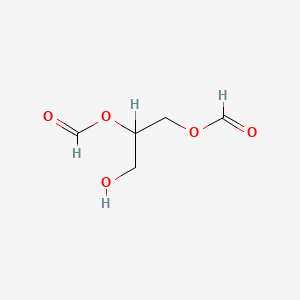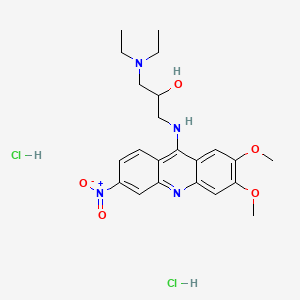
Entozon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Entozon involves the reaction of 2,3-dimethoxy-6-nitro-9-acridinylamine with 1-(diethylamino)-2-propanol under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Entozon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of this compound leads to the formation of amino derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso and amino derivatives, which have distinct chemical and biological properties .
科学研究应用
Entozon has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying DNA intercalation and mutagenesis.
Biology: Employed in genetic studies to induce specific mutations in microorganisms and cell cultures.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce mutations in cancer cells.
Industry: Utilized in the development of new mutagenic agents and in the study of chemical carcinogenesis.
作用机制
Entozon exerts its effects primarily through intercalation into DNA. This process involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This intercalation can lead to frameshift mutations, particularly in regions of monotonous base repeats . The molecular targets include DNA and various enzymes involved in DNA replication and repair .
相似化合物的比较
Similar Compounds
Nitracrine: Another nitroacridine derivative with similar mutagenic properties.
Acridine Orange: A simple acridine compound known for its DNA intercalating ability.
Proflavine: An acridine derivative used as an antiseptic and for studying DNA interactions.
Uniqueness of Entozon
This compound is unique due to its potent ability to induce frameshift mutations, particularly -2 frameshift mutations. This property makes it a valuable tool in genetic research and cancer studies, distinguishing it from other similar compounds .
属性
CAS 编号 |
73972-50-6 |
|---|---|
分子式 |
C22H29ClN4O5 |
分子量 |
464.9 g/mol |
IUPAC 名称 |
1-(diethylamino)-3-[(2,3-dimethoxy-6-nitroacridin-9-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H28N4O5.ClH/c1-5-25(6-2)13-15(27)12-23-22-16-8-7-14(26(28)29)9-18(16)24-19-11-21(31-4)20(30-3)10-17(19)22;/h7-11,15,27H,5-6,12-13H2,1-4H3,(H,23,24);1H |
InChI 键 |
YDEWUVKTIHHCKK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)OC)[N+](=O)[O-])O.Cl.Cl |
规范 SMILES |
CCN(CC)CC(CNC1=C2C=CC(=CC2=NC3=CC(=C(C=C31)OC)OC)[N+](=O)[O-])O.Cl |
相关CAS编号 |
6035-39-8 (Parent) |
同义词 |
Entozon |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


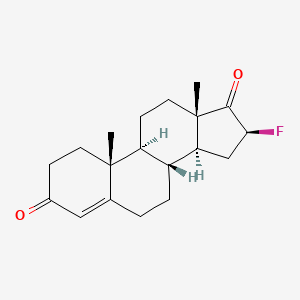

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1194941.png)

![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)
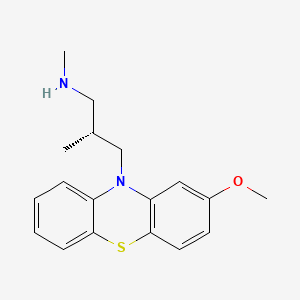

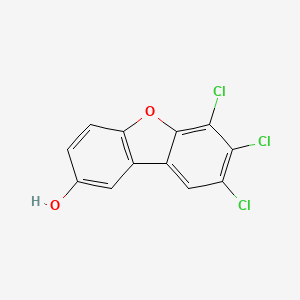
![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)

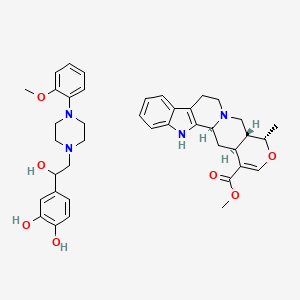
![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)
